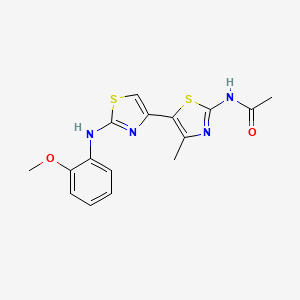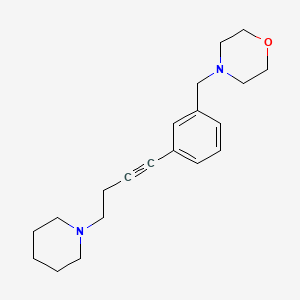
螺旋藻素
概述
描述
日光黄素是从台湾杉(Taiwania cryptomerioides)中分离的一种天然产物。 它以其广谱抗病毒活性而闻名,包括对乙型肝炎病毒的活性 . 日光黄素及其类似物因其潜在的治疗应用而受到关注,尤其是在治疗病毒感染方面 .
科学研究应用
作用机制
日光黄素通过抑制病毒复制来发挥其抗病毒作用。 其中一种类似物 8-1 被证明可以抑制乙型肝炎病毒 RNA 和蛋白表达,以及 DNA 复制 . 该化合物通过减少肝细胞核因子 4 和肝细胞核因子 3 与病毒前核心/核心启动子增强子 II 区的结合来实现这一点。 这种对关键转录因子的转录后下调降低了乙型肝炎病毒启动子的活性,并阻断了病毒基因的表达和复制 .
生化分析
Biochemical Properties
Helioxanthin interacts with various biomolecules in biochemical reactions. It has been found to inhibit the gene expression and replication of Hepatitis B virus (HBV) by interacting with the HBV core promoter . It also interacts with other proteins known to support the HBV life cycle, including NPM1, PARP1, Hsp90, HNRNPC, SFPQ, PTBP1, HNRNPK, and PUF60 .
Cellular Effects
Helioxanthin has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of oral squamous cell carcinoma cells in a dose-dependent manner by inducing G2/M phase arrest . It also influences cell function by downregulating the EGFR/ERK/c-fos signaling pathway to inhibit COX-2 level and by activating cyclin-dependent kinase inhibitor (p27) to further induce G2/M cell cycle arrest .
Molecular Mechanism
The molecular mechanism of Helioxanthin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the HBV core promoter, inhibiting HBV RNA and protein expression in addition to inhibiting HBV DNA . This unique mechanism of action distinguishes Helioxanthin from existing therapeutic drugs .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Helioxanthin in laboratory settings are limited, it’s known that the compound’s effects on cells, such as the inhibition of cell proliferation, occur in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, Helioxanthin has been shown to reduce tumor growth. Specifically, doses of 20 and 30 mg kg-1 for 15 days reduced the tumor growth in an animal model .
Metabolic Pathways
Its ability to inhibit the EGFR/ERK/c-fos signaling pathway suggests that it may interact with enzymes or cofactors involved in these pathways .
Transport and Distribution
Given its ability to interact with various proteins and inhibit specific cellular processes, it’s likely that it interacts with transporters or binding proteins that facilitate its distribution within cells .
Subcellular Localization
The subcellular localization of Helioxanthin is not explicitly documented. Its ability to bind to the HBV core promoter and inhibit HBV RNA and protein expression suggests that it may localize to the nucleus where these processes occur .
准备方法
合成路线和反应条件: 日光黄素可以通过多种方法合成。 一种常见的方法涉及芳基丙炔酸的缩合反应,该方法最早由 Bucher 小组于 1895 年报道 . 该方法涉及使用特定的反应条件来获得所需的产物。 此外,据报道使用乙醇溶液进行微波萃取是制备粗毛金光菊(heliopsis scabra dunal)根部中日光黄素的一种方法 .
工业生产方法: 日光黄素的工业生产通常涉及大规模提取和纯化过程。 使用先进的提取技术,例如微波辅助提取,可以提高化合物的产量和纯度。 然后将浓缩提取物进行进一步的纯化步骤,以分离出纯净形式的日光黄素 .
化学反应分析
反应类型: 日光黄素会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物以增强其生物活性或创建具有改进特性的类似物至关重要 .
常用试剂和条件: 在涉及日光黄素的反应中使用的常见试剂包括氧化剂、还原剂和各种催化剂。 这些反应的具体条件取决于所需的最终结果和起始材料的性质 .
主要形成的产物: 日光黄素反应形成的主要产物包括其类似物,这些类似物已被证明具有显着的抗病毒活性。 这些类似物通常被设计为靶向特定的病毒途径,并增强化合物的治疗潜力 .
相似化合物的比较
日光黄素属于芳基萘内酯类,它们是天然存在的带有芳基取代基的稠合三环萘内酯 . 类似化合物包括其他芳基萘木脂素,如台湾杉内酯 E 和番荔枝碱 . 这些化合物与日光黄素具有结构相似性,但在特定的生物活性及治疗潜力方面有所不同。 日光黄素独特的抗病毒机制和广谱活性使其与其他类似化合物区别开来 .
属性
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O6/c21-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-22-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBRYHUFFFYTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172321 | |
| Record name | Helioxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18920-47-3 | |
| Record name | Helioxanthin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920473 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Helioxanthin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Helioxanthin and where is it found?
A1: Helioxanthin is an aryltetralin lignan lactone naturally occurring in various plant species, including Taiwania cryptomerioides Hayata [, , ], Justicia neesii Ramamoorthy [], and Acanthopanax chiisanensis [, ].
Q2: What are the primary biological activities of Helioxanthin?
A2: Helioxanthin exhibits promising antiviral [, , , , , ], anticancer [], and insecticidal activities []. It also demonstrates the ability to induce osteogenic differentiation, particularly in human dental pulp stem cells (DPSCs) [, , , ].
Q3: How does Helioxanthin exert its anticancer effect against oral cancer cells?
A3: [] Helioxanthin inhibits the proliferation of oral squamous cell carcinoma cells by downregulating the EGFR/ERK/c-fos signaling pathway, which leads to the inhibition of COX-2 levels. Furthermore, it activates the cyclin-dependent kinase inhibitor (p27), inducing G2/M cell cycle arrest.
Q4: What is the mechanism of action of Helioxanthin against Hepatitis B Virus (HBV)?
A4: [, , , ] Helioxanthin demonstrates a unique antiviral mechanism against HBV. It inhibits viral replication by:
Q5: Can you explain the insecticidal activity of Helioxanthin?
A5: [] Helioxanthin displays significant insecticidal activity, particularly against Aedes aegypti larvae. This activity is attributed to its accumulation in the insect's gastric cecum and midgut. This accumulation causes:
Q6: Has Helioxanthin shown potential in bone regeneration?
A6: [, , , ] Yes, Helioxanthin, particularly a derivative known as TH (4-(4-methoxyphenyl)pyrido[40,30:4,5]thieno[2,3-b]pyridine-2-carboxamide), demonstrates significant potential in bone regeneration. It enhances the osteogenic differentiation of DPSCs, including those derived from elderly patients. In vivo studies using mouse models have shown that TH-treated DPSC sheets effectively promote bone formation in calvarial defects and fracture healing.
Q7: What is known about the structure of Helioxanthin?
A7: [, , , ] Helioxanthin is an aryltetralin lignan lactone.
Q8: Have any Helioxanthin analogs been synthesized and what are their activities?
A8: [, ] Yes, several Helioxanthin analogs have been synthesized and evaluated for their antiviral activities. Notably, some analogs, such as compound HE-145-111, show potent anti-HBV activity by suppressing the HBV core promoter activity in a liver-specific manner []. Another analog, 8-1, exhibits significant anti-HBV activity with low cytotoxicity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
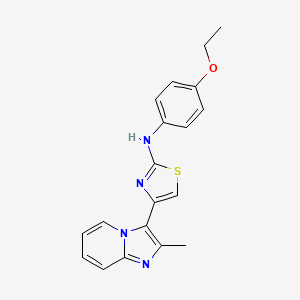
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-(trifluoromethylsulfanyl)pyrazole](/img/structure/B1672962.png)
![8-Methyl-6-(4-methylpiperazin-1-yl)-11h-pyrido[2,3-b][1,4]benzodiazepine](/img/structure/B1672963.png)
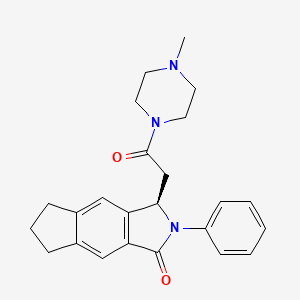
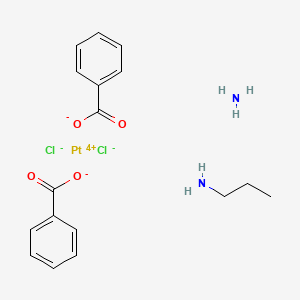


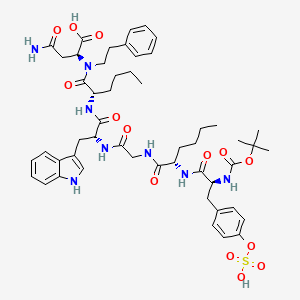
![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr](/img/structure/B1672977.png)
![5-Chloro-N-[3-fluoro-5-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B1672982.png)
